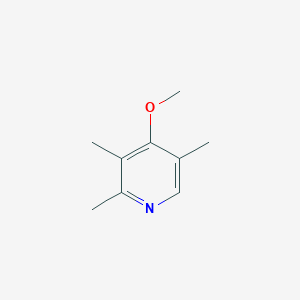

4-Methoxy-2,3,5-trimethylpyridine

Description

The exact mass of the compound 4-Methoxy-2,3,5-trimethylpyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-2,3,5-trimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,3,5-trimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3,5-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-5-10-8(3)7(2)9(6)11-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELDJUYQEMKHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148915 | |

| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109371-19-9 | |

| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109371199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 4-methoxy-2,3,5-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine

CAS Number: 109371-19-9

This technical guide provides a comprehensive overview of 4-Methoxy-2,3,5-trimethylpyridine, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its physicochemical properties, synthesis, and role in the production of proton pump inhibitors.

Physicochemical Properties

4-Methoxy-2,3,5-trimethylpyridine is a substituted pyridine derivative. Its core structure consists of a pyridine ring with three methyl groups and one methoxy group attached. This compound is primarily recognized for its role as a crucial building block in the synthesis of various pharmaceutical agents.[1] The structural and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C9H13NO | [2][3][4] |

| Molecular Weight | 151.21 g/mol | [2][4] |

| Density | 0.972 g/cm³ | [2][3] |

| Boiling Point | 227.2 °C at 760 mmHg | [2][3] |

| Flash Point | 82.6 °C | [2][3] |

| Vapor Pressure | 0.118 mmHg at 25°C | [2][3] |

| Refractive Index | 1.496 | [2][3] |

| LogP | 2.01540 | [2][3] |

| PSA | 22.12000 | [3] |

Synthesis and Experimental Protocols

4-Methoxy-2,3,5-trimethylpyridine is synthesized through multi-step chemical reactions. Below are detailed experimental protocols for its synthesis and the synthesis of its N-oxide derivative, which is also a key intermediate.

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine

A common method for the synthesis of 4-Methoxy-2,3,5-trimethylpyridine involves the methoxylation of a halogenated pyridine precursor.

Experimental Protocol:

-

Halogenation: Start with a suitable pyridine precursor, such as 4-hydroxy-2,3,5-trimethylpyridine. React it with a halogenating agent like phosphorus oxychloride (POCl₃) to produce 4-chloro-2,3,5-trimethylpyridine.

-

Methoxylation: The resulting 4-chloro-2,3,5-trimethylpyridine is then subjected to a nucleophilic substitution reaction with sodium methoxide. This reaction is typically carried out in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove inorganic salts and the solvent. The crude product is then purified, often by distillation or chromatography, to yield pure 4-Methoxy-2,3,5-trimethylpyridine.

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine N-oxide

The N-oxide derivative is another important intermediate, for instance, in the synthesis of omeprazole.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2,3,5-trimethyl-4-nitropyridine 1-oxide (120 g) in methanol (4 L) under an argon atmosphere.

-

Addition of Sodium Methoxide: To this solution, add sodium (22.6 g) portionwise.

-

Reflux: Heat the reaction mixture to boiling and maintain it under reflux overnight.

-

Neutralization: After cooling, adjust the pH of the solution to 7 by adding 5N hydrogen chloride in ethyl acetate.

-

Solvent Removal: Evaporate the solvent in vacuo.

-

Extraction and Purification: Take up the residue in methylene chloride (1.5 L) and filter the solution through silica gel. Wash the silica gel with an additional 0.5 L of methylene chloride.

-

Crystallization: Combine the filtrates and evaporate the solvent in vacuo. Crystallize the resulting residue from petroleum ether to obtain 4-methoxy-2,3,5-trimethylpyridine 1-oxide. The melting point of the product is typically in the range of 48-50 °C.

Role in Pharmaceutical Synthesis

4-Methoxy-2,3,5-trimethylpyridine is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors like omeprazole and esomeprazole, which are used to reduce stomach acid.[5]

Synthesis of Omeprazole

The synthesis of omeprazole involves the coupling of the pyridine moiety, derived from 4-Methoxy-2,3,5-trimethylpyridine, with a benzimidazole core. The following diagram illustrates the logical workflow of this synthesis.

Biological Activity of Derivatives

While 4-Methoxy-2,3,5-trimethylpyridine itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities.

| Derivative Class | Biological Activity | Therapeutic Potential |

| Proton Pump Inhibitors (e.g., Omeprazole) | Inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells | Treatment of peptic ulcers, GERD, and other acid-related disorders. |

| Antifolates | Inhibit dihydrofolate reductase (DHFR) | Potential treatments for opportunistic infections.[6] |

| Potassium Channel Blockers | Block voltage-gated potassium channels to enhance neurotransmitter release | Potential for treating neurological disorders like multiple sclerosis.[6] |

| Tubulin Polymerization Inhibitors | Interfere with microtubule formation | Potential anticancer agents.[6] |

Analytical Methods

The characterization and quality control of 4-Methoxy-2,3,5-trimethylpyridine and its reaction intermediates are crucial. The following analytical techniques are commonly employed.

Experimental Workflow for Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and its intermediates. For instance, the aromatic proton chemical shifts can distinguish between different isomers.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation patterns, which further aids in structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of 4-Methoxy-2,3,5-trimethylpyridine and for monitoring the progress of synthesis reactions by separating the product from reactants and byproducts.

References

- 1. Buy 4-Methoxy-2,3,5-trimethylpyridine | 109371-19-9 [smolecule.com]

- 2. 4-methoxy-2,3,5-trimethylpyridine | CAS#:109371-19-9 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Methoxy-2,3,5-trimethylpyridine | C9H13NO | CID 127899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-methoxy-2,3,5-trimethylpyridine | 109371-19-9 [chemicalbook.com]

- 6. 4-Methoxy-2,3,5-trimethylpyridine | 109371-19-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxy-2,3,5-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structure elucidation of 4-Methoxy-2,3,5-trimethylpyridine, a key intermediate in the synthesis of pharmaceuticals such as omeprazole. This document details the application of modern spectroscopic techniques to confirm the molecular structure of this compound.

Introduction

4-Methoxy-2,3,5-trimethylpyridine is a substituted pyridine derivative with the molecular formula C₉H₁₃NO.[1] Its structural confirmation is a critical step in synthetic chemistry and drug development to ensure the identity and purity of the compound. This guide will walk through the process of structure elucidation using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-2,3,5-trimethylpyridine is presented in Table 1. This data is essential for understanding the compound's behavior in various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [1] |

| IUPAC Name | 4-methoxy-2,3,5-trimethylpyridine[1] |

| Appearance | Colorless liquid |

| Boiling Point | 227.2°C at 760 mmHg |

| Density | 0.972 g/cm³ |

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 4-Methoxy-2,3,5-trimethylpyridine and provide an in-depth analysis for structure confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for 4-Methoxy-2,3,5-trimethylpyridine in a deuterated solvent (e.g., CDCl₃) are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | s | 1H | H-6 (aromatic proton) |

| ~3.8 | s | 3H | -OCH₃ (methoxy protons) |

| ~2.4 | s | 3H | C-2 -CH₃ (methyl protons) |

| ~2.2 | s | 3H | C-5 -CH₃ (methyl protons) |

| ~2.1 | s | 3H | C-3 -CH₃ (methyl protons) |

Interpretation:

-

The singlet at approximately 7.9 ppm corresponds to the single aromatic proton at the C-6 position of the pyridine ring. Its downfield shift is characteristic of protons on an electron-deficient aromatic ring.

-

The singlet at around 3.8 ppm is attributed to the three protons of the methoxy group.

-

The three distinct singlets in the aliphatic region (~2.1-2.4 ppm) are assigned to the three methyl groups attached to the pyridine ring at positions C-2, C-3, and C-5. The slight differences in their chemical shifts are due to their different electronic environments on the ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the nine distinct carbon atoms of 4-Methoxy-2,3,5-trimethylpyridine are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 (carbon attached to -OCH₃) |

| ~155 | C-2 (carbon attached to -CH₃) |

| ~145 | C-6 (carbon with aromatic proton) |

| ~140 | C-5 (carbon attached to -CH₃) |

| ~120 | C-3 (carbon attached to -CH₃) |

| ~55 | -OCH₃ (methoxy carbon) |

| ~22 | C-2 -CH₃ |

| ~18 | C-5 -CH₃ |

| ~12 | C-3 -CH₃ |

Interpretation:

-

The downfield signals above 120 ppm are characteristic of the sp²-hybridized carbons of the pyridine ring.

-

The signal around 160 ppm is assigned to the C-4 carbon, which is deshielded due to the attachment of the electronegative oxygen atom of the methoxy group.

-

The signal at approximately 55 ppm is characteristic of the sp³-hybridized carbon of the methoxy group.

-

The upfield signals (~12-22 ppm) correspond to the sp³-hybridized carbons of the three methyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 4-Methoxy-2,3,5-trimethylpyridine are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretching (aliphatic -CH₃) |

| ~1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250-1200 | Strong | C-O-C asymmetric stretching (aryl ether) |

| ~1050-1000 | Medium | C-O-C symmetric stretching (aryl ether) |

Interpretation:

-

The bands in the 2950-2850 cm⁻¹ region confirm the presence of C-H bonds in the methyl and methoxy groups.

-

The absorptions in the 1600-1550 cm⁻¹ range are characteristic of the aromatic C=C and C=N stretching vibrations within the pyridine ring.

-

The strong band around 1250-1200 cm⁻¹ is a key indicator of the asymmetric C-O-C stretching of the aryl ether (methoxy group), and the band around 1050-1000 cm⁻¹ corresponds to the symmetric stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Methoxy-2,3,5-trimethylpyridine, the electron ionization (EI) mass spectrum is expected to show the following features:

| m/z | Interpretation |

| 151 | Molecular ion (M⁺) |

| 136 | Loss of a methyl group ([M-CH₃]⁺) |

| 121 | Loss of a methoxy radical ([M-OCH₃]⁺) or formaldehyde ([M-CH₂O]⁺) from a rearranged ion |

Interpretation:

-

The peak at m/z 151 corresponds to the molecular weight of the compound, confirming the molecular formula C₉H₁₃NO.

-

The fragmentation pattern, including the loss of a methyl radical (m/z 136), is a common fragmentation pathway for methylated aromatic compounds.

-

The peak at m/z 121 can arise from the loss of the methoxy group or through a rearrangement followed by the loss of formaldehyde, both of which are plausible fragmentation pathways for this structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2,3,5-trimethylpyridine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy

-

Sample Preparation: Place a drop of neat liquid 4-Methoxy-2,3,5-trimethylpyridine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 4-Methoxy-2,3,5-trimethylpyridine in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-200. Set the ionization energy to 70 eV.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 4-Methoxy-2,3,5-trimethylpyridine follows a logical progression of analytical techniques.

References

Spectroscopic and Synthetic Insights into 4-Methoxy-2,3,5-trimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,5-trimethylpyridine is a substituted pyridine derivative of significant interest in medicinal and synthetic organic chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to proton pump inhibitors such as omeprazole.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control during synthesis and drug development processes. This technical guide provides a summary of available spectroscopic data for 4-Methoxy-2,3,5-trimethylpyridine and outlines relevant experimental protocols.

Spectroscopic Data

1H NMR Data

While a complete experimental spectrum for 4-Methoxy-2,3,5-trimethylpyridine is not available, data for its N-oxide derivative provides some insight into the expected chemical shifts. For 4-methoxy-2,3,5-trimethylpyridine N-oxide in CDCl3, the following proton NMR signals have been reported: a singlet at 8.2 ppm (1H), a singlet at 3.80 ppm (3H), a singlet at 2.5 ppm (3H), and a signal for two methyl groups at 2.25 ppm (6H).[2] For the parent compound, 4-Methoxy-2,3,5-trimethylpyridine, the aromatic proton is expected to appear around 7.19 ppm.[1]

| Assignment | Predicted 1H Chemical Shift (ppm) |

| Pyridine-H | ~7.19 |

| OCH3 | No data available |

| CH3 (C2) | No data available |

| CH3 (C3) | No data available |

| CH3 (C5) | No data available |

13C NMR Data

No experimental 13C NMR data for 4-Methoxy-2,3,5-trimethylpyridine has been identified in the surveyed literature.

Infrared (IR) Spectroscopy Data

No experimental IR data for 4-Methoxy-2,3,5-trimethylpyridine has been identified.

Mass Spectrometry Data

Detailed experimental mass spectra with fragmentation patterns for 4-Methoxy-2,3,5-trimethylpyridine are not publicly available. However, the molecular formula C9H13NO corresponds to a molecular weight of 151.21 g/mol .[3] Predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented below.[4]

| Adduct | Predicted m/z |

| [M+H]+ | 152.10700 |

| [M+Na]+ | 174.08894 |

| [M-H]- | 150.09244 |

| [M+NH4]+ | 169.13354 |

| [M+K]+ | 190.06288 |

| [M]+• | 151.09917 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 4-Methoxy-2,3,5-trimethylpyridine are not specified in the available literature. However, the following represents general methodologies that would be appropriate for a compound of this nature.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 4-Methoxy-2,3,5-trimethylpyridine would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or C6D6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: 1H and 13C NMR spectra would be acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

1H NMR Acquisition: A standard pulse program would be used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

13C NMR Acquisition: A proton-decoupled pulse program would be used to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of 13C and its longer relaxation times, a greater number of scans and a longer relaxation delay are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system would be a suitable instrument for analyzing this volatile compound.

-

GC Conditions: A capillary column (e.g., DB-5ms) would be used. The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure separation from any impurities. Helium would be used as the carrier gas.

-

MS Conditions: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer (e.g., a quadrupole) would scan a mass range of approximately m/z 30-300 to detect the molecular ion and common fragments.

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine N-oxide

As 4-Methoxy-2,3,5-trimethylpyridine is a key synthetic intermediate, understanding its synthesis is of great importance. One common reaction is its oxidation to the corresponding N-oxide.

References

In-Depth NMR Analysis of 4-Methoxy-2,3,5-trimethylpyridine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key organic molecules is paramount. This technical guide provides a detailed analysis of 4-Methoxy-2,3,5-trimethylpyridine, a significant heterocyclic compound, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the compound's structural characteristics, presents its ¹H and ¹³C NMR data, and details the experimental protocols for its synthesis and NMR analysis.

Molecular Structure and Properties

4-Methoxy-2,3,5-trimethylpyridine (C₉H₁₃NO) is a substituted pyridine derivative with a molecular weight of 151.21 g/mol . Its structure, confirmed by various spectroscopic techniques, is fundamental to understanding its reactivity and interactions in biological and chemical systems.

Key Physical and Chemical Properties:

-

CAS Number: 109371-19-9

-

IUPAC Name: 4-methoxy-2,3,5-trimethylpyridine

-

Molecular Formula: C₉H₁₃NO

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds. Below is a summary of the ¹H and ¹³C NMR spectral data for 4-Methoxy-2,3,5-trimethylpyridine.

¹H NMR Spectral Data

The proton NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| C6-H | 7.19 | s | 1H |

| OCH₃ | 3.75 (Predicted) | s | 3H |

| C2-CH₃ | 2.45 (Predicted) | s | 3H |

| C5-CH₃ | 2.25 (Predicted) | s | 3H |

| C3-CH₃ | 2.15 (Predicted) | s | 3H |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C4 | 162.0 |

| C2 | 155.0 |

| C6 | 145.0 |

| C5 | 130.0 |

| C3 | 125.0 |

| OCH₃ | 55.0 |

| C2-CH₃ | 22.0 |

| C5-CH₃ | 18.0 |

| C3-CH₃ | 12.0 |

Note: Some of the presented NMR data is based on predicted values due to the limited availability of experimentally derived public data. These predictions are generated using advanced computational algorithms and serve as a reliable estimation for spectral analysis.

Experimental Protocols

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine

A common synthetic route to 4-Methoxy-2,3,5-trimethylpyridine involves a multi-step process. A generalized protocol is as follows:

-

Condensation: The synthesis can be initiated with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmaleate to produce a pyridinone intermediate.

-

Halogenation: The resulting 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridinone is then subjected to halogenation using an agent like phosphorus oxychloride (POCl₃) to yield a 4-chloro derivative.

-

Methoxylation: The final step involves the substitution of the chloro group with a methoxy group using sodium methoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).

NMR Sample Preparation and Analysis

The following is a standard protocol for the NMR analysis of 4-Methoxy-2,3,5-trimethylpyridine:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

The NMR spectra should be acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR).

-

The spectrometer is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

-

Visualizing Key Processes

To further aid in the understanding of the molecular structure and experimental workflows, the following diagrams are provided.

Caption: Molecular structure of 4-Methoxy-2,3,5-trimethylpyridine.

Caption: General workflow for NMR analysis.

An In-depth Technical Guide to the Infrared Spectrum of 4-Methoxy-2,3,5-trimethylpyridine

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Methoxy-2,3,5-trimethylpyridine, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for acquiring the spectrum, and logical workflows for spectral analysis.

Predicted Infrared Spectrum Analysis

Table 1: Predicted IR Absorption Bands for 4-Methoxy-2,3,5-trimethylpyridine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch | Methyl (-CH₃) & Methoxy (-OCH₃) |

| ~1600 & ~1500 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1470-1430 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) |

| 1380-1370 | Medium-Weak | Symmetric C-H Bend | Methyl (-CH₃) |

| 1270-1230 | Strong | Asymmetric C-O-C Stretch | Aryl Methyl Ether |

| 1050-1010 | Medium | Symmetric C-O-C Stretch | Aryl Methyl Ether |

| Below 900 | Variable | C-H Out-of-plane Bending | Substituted Pyridine Ring |

Spectral Interpretation:

-

C-H Stretching Region (3100-2850 cm⁻¹): The spectrum is expected to show peaks corresponding to the aromatic C-H stretching of the pyridine ring slightly above 3000 cm⁻¹.[1] Below 3000 cm⁻¹, stronger absorptions will arise from the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups and the methoxy group.

-

Pyridine Ring Vibrations (1600-1430 cm⁻¹): The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring are expected to appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[1] Additional ring vibrations can be expected between 1465-1430 cm⁻¹.[2]

-

Aliphatic C-H Bending (1470-1370 cm⁻¹): The presence of multiple methyl groups will give rise to characteristic bending (scissoring) vibrations. An asymmetric bend is anticipated around 1470-1430 cm⁻¹, while a weaker symmetric bend (umbrella mode) should appear around 1380-1370 cm⁻¹.

-

Aryl Ether C-O Stretching (1270-1010 cm⁻¹): A key feature for identifying the methoxy group will be the strong, characteristic C-O stretching bands. For aryl alkyl ethers, two distinct bands are typically observed: a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a medium symmetric stretch around 1040 cm⁻¹.[3][4][5]

-

Fingerprint Region (Below 900 cm⁻¹): This region will contain complex vibrations, including the out-of-plane C-H bending of the substituted pyridine ring, which are highly specific to the overall molecular structure.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid organic compound like 4-Methoxy-2,3,5-trimethylpyridine using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient method.

Objective: To obtain a high-quality infrared spectrum of 4-Methoxy-2,3,5-trimethylpyridine for functional group identification and structural confirmation.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Sample of 4-Methoxy-2,3,5-trimethylpyridine (solid or waxy solid)[6]

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone to remove any residues from previous measurements. Allow the crystal to air dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, initiate the collection of a background spectrum.

-

The background scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the 4-Methoxy-2,3,5-trimethylpyridine sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will irradiate the sample with the infrared beam.

-

The same number of scans used for the background should be used for the sample to ensure proper subtraction.

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Label the significant peaks with their corresponding wavenumbers.

-

Compare the obtained peak positions with the expected values in Table 1 to confirm the presence of the key functional groups.

-

-

Cleaning:

-

Raise the press arm and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe, followed by a dry wipe, to ensure it is ready for the next measurement.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the IR spectroscopy process and the analysis of molecular vibrations.

Caption: A flowchart of the experimental workflow for IR spectroscopy.

Caption: Relationship between functional groups and vibrational modes.

References

- 1. researchgate.net [researchgate.net]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

Technical Guide: Physicochemical Properties of 4-Methoxy-2,3,5-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,5-trimethylpyridine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Its primary application lies in its role as a key intermediate in the production of proton pump inhibitors, such as omeprazole, which are widely used to reduce stomach acid.[2] A thorough understanding of its physical properties is essential for its handling, reaction optimization, and quality control in synthetic chemistry and drug development. This guide provides an in-depth overview of the core physical properties of 4-Methoxy-2,3,5-trimethylpyridine, detailed experimental protocols for their determination, and a workflow for these procedures.

Core Physical Properties

The physical characteristics of 4-Methoxy-2,3,5-trimethylpyridine are fundamental to its application in chemical synthesis. While some sources describe it as a colorless liquid, others classify it as a solid (powder or crystal), suggesting its melting point is near ambient temperature.[1]

Data Presentation

The quantitative physical properties of 4-Methoxy-2,3,5-trimethylpyridine are summarized in the table below for easy reference and comparison.

| Physical Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [3] |

| Boiling Point | 227.2 °C at 760 mmHg[1] |

| Density | 0.972 g/cm³[1] |

| Refractive Index | 1.496[1] |

| Physical State | Colorless liquid or solid (powder/crystal)[1] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 4-Methoxy-2,3,5-trimethylpyridine are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. A simple distillation apparatus can be used for this determination.[4]

Procedure:

-

Place approximately 5-10 mL of 4-Methoxy-2,3,5-trimethylpyridine into a round-bottom flask, and add a few boiling chips.

-

Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[4]

-

Heat the flask gently.

-

Record the temperature at which the liquid consistently condenses on the thermometer and drips into the collection flask. This stable temperature is the boiling point.[4]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.

Procedure:

-

Carefully weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with 4-Methoxy-2,3,5-trimethylpyridine, ensuring there are no air bubbles.

-

Insert the stopper and wipe away any excess liquid.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. An Abbe refractometer is commonly used for this measurement.

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Place a few drops of 4-Methoxy-2,3,5-trimethylpyridine onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a standard experimental workflow for the determination of the physical properties of a liquid organic compound like 4-Methoxy-2,3,5-trimethylpyridine.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature to suggest that 4-Methoxy-2,3,5-trimethylpyridine is directly involved in specific biological signaling pathways. Its primary significance in the pharmaceutical industry is as a precursor in the multi-step synthesis of proton pump inhibitors like omeprazole. The synthesis of omeprazole from 2,3,5-trimethylpyridine N-oxide involves several chemical transformations, including reactions to introduce the methoxy group and subsequent coupling with a benzimidazole derivative.[5][6][7] The logical relationship is therefore one of a chemical precursor to a pharmacologically active agent, rather than a direct participant in a biological cascade. The workflow for the synthesis of omeprazole, where 4-Methoxy-2,3,5-trimethylpyridine or its derivatives are key intermediates, is a complex process involving multiple reagents and reaction conditions.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-methoxy-2,3,5-trimethylpyridine | 109371-19-9 [chemicalbook.com]

- 3. 4-Methoxy-2,3,5-trimethylpyridine | C9H13NO | CID 127899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. scispace.com [scispace.com]

- 8. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Reactivity of 4-Methoxy-2,3,5-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Methoxy-2,3,5-trimethylpyridine, a key intermediate in the synthesis of proton pump inhibitors, most notably omeprazole. The document details the principal reactions, including its synthesis, oxidation, and participation in nucleophilic substitution reactions. Emphasis is placed on the synthetic pathway to omeprazole, with detailed experimental protocols and quantitative data to support researchers in the field of medicinal chemistry and drug development.

Introduction

4-Methoxy-2,3,5-trimethylpyridine, with the chemical formula C₉H₁₃NO, is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1][2] Its structure, featuring a methoxy group at the 4-position and three methyl groups at the 2, 3, and 5-positions, imparts specific reactivity that makes it a valuable building block in organic synthesis. This guide will explore the core aspects of its chemical behavior, focusing on reactions that are pivotal for its application in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-2,3,5-trimethylpyridine is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| CAS Number | 109371-19-9 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 227.2 °C at 760 mmHg | [1] |

| Density | 0.972 g/cm³ | [1] |

| Flash Point | 82.6 °C | [1] |

| Refractive Index | 1.496 | [1] |

Chemical Reactivity and Key Reactions

The chemical reactivity of 4-Methoxy-2,3,5-trimethylpyridine is largely centered around its role as a precursor to 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a crucial component in the synthesis of omeprazole. The main reactions include the synthesis of the pyridine core, N-oxidation, and subsequent functional group interconversions.

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine

An efficient route to 4-Methoxy-2,3,5-trimethylpyridine begins with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then subjected to chlorination and subsequent selective hydrogenolysis to yield 4-chloro-2,3,5-trimethylpyridine. The final step involves the substitution of the chlorine atom with a methoxy group.[3] The overall yield for this synthetic route is approximately 43%.[3]

N-Oxidation

The pyridine nitrogen of 4-Methoxy-2,3,5-trimethylpyridine can be readily oxidized to the corresponding N-oxide. This transformation is a critical step in the synthetic pathway towards omeprazole, as it activates the pyridine ring for subsequent reactions. Common oxidizing agents include hydrogen peroxide in acetic acid.[4]

Substitution Reactions

4-Methoxy-2,3,5-trimethylpyridine and its derivatives undergo nucleophilic substitution reactions. A key example is the displacement of a chlorine atom in a precursor molecule by a methoxide ion to introduce the characteristic 4-methoxy group.[4]

Experimental Protocols

This section provides detailed experimental methodologies for the key reactions involving the synthesis and transformation of 4-Methoxy-2,3,5-trimethylpyridine en route to omeprazole.

Synthesis of 2,3,5-trimethylpyridine-N-oxide

To a 100-liter reaction vessel, 2,3,5-trimethylpyridine (10.9 kg, 89.2 moles) and acetic acid (30 liters) are added. The mixture is heated to 90°C and stirred for 3 hours. After cooling to 60°C, a 35% solution of hydrogen peroxide (3122 ml, 35.67 moles) is added over 1 hour. The temperature is then raised back to 90°C, and the reaction is stirred overnight. After cooling to 40°C, an additional portion of 35% hydrogen peroxide solution (936 ml, 10.7 moles) is added over 1 hour, and the mixture is heated to 90°C for 3 hours. After standing overnight without heating, the excess acetic acid is distilled off under vacuum. The pH of the residue is adjusted to 10 with 10M NaOH. The product is extracted with dichloromethane, and the combined organic phases are dried over MgSO₄. Evaporation of the solvent yields 2,3,5-trimethylpyridine-N-oxide (11.92 kg, 94% purity).[1]

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine-N-oxide from 4-chloro-2,3,5-trimethylpyridine N-oxide

A mixture of 4-chloro-2,3,5-trimethylpyridine N-oxide (0.86 g, 5 mmol) and 2M sodium methoxide (8.5 ml) is heated in a closed vessel to 70°C for 16 hours. After workup, 4-methoxy-2,3,5-trimethylpyridine N-oxide is obtained as a waxy solid with a yield of 92%.[5] The addition of 20% dimethyl sulfoxide to the solvent can increase the reaction rate but complicates the workup.[5]

Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride

This synthesis proceeds in three main steps starting from 3,5-Dimethyl-4-nitropyridine-1-oxide.

-

Methoxylation: 3,5-Dimethyl-4-nitropyridine-1-oxide is reacted with sodium hydroxide and methanol to yield 3,5-Dimethyl-4-methoxypyridine-1-oxide.[6]

-

Hydroxymethylation: The resulting N-oxide is then reacted with dimethyl sulfate, ammonium persulfate, and hydrogen peroxide in water to produce 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine.[6]

-

Chlorination: The hydroxymethyl compound is then chlorinated using thionyl chloride to give the final product, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of omeprazole involving 4-Methoxy-2,3,5-trimethylpyridine and its precursors.

Table 2: Synthesis of 4-Methoxy-2,3,5-trimethylpyridine Intermediates

| Reaction Step | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| N-Oxidation | 2,3,5-trimethylpyridine | H₂O₂, Acetic Acid | 90 | >12 | 94 | [1] |

| Nitration of N-oxide | 2,3,5-trimethylpyridine-N-oxide | HNO₃, H₂SO₄ | 90 | 1.5 | - | |

| Methoxylation of Chloro-N-oxide | 4-chloro-2,3,5-trimethylpyridine N-oxide | NaOMe | 70 | 16 | 92 | [5] |

| Chlorination of Hydroxymethyl | 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine | SOCl₂ | -5 to 35 | - | - | [6] |

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of omeprazole, highlighting the role of 4-Methoxy-2,3,5-trimethylpyridine and its N-oxide.

Caption: Synthetic workflow for Omeprazole from 2,3,5-trimethylpyridine.

Conclusion

4-Methoxy-2,3,5-trimethylpyridine is a pivotal intermediate in pharmaceutical synthesis, particularly in the production of omeprazole. Its reactivity, characterized by the facile N-oxidation of the pyridine ring and subsequent functional group manipulations, allows for the efficient construction of the complex pyridinylmethyl moiety of the final drug substance. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals engaged in the development and optimization of synthetic routes to proton pump inhibitors and other related therapeutic agents. Further research into the broader catalytic applications and diverse reactivity of this compound could unveil new synthetic possibilities.

References

- 1. Page loading... [guidechem.com]

- 2. 4-methoxy-2,3,5-trimethylpyridine | 109371-19-9 [chemicalbook.com]

- 3. Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric-acid inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-2,3,5-trimethylpyridine | 109371-19-9 | Benchchem [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine from 2,3,5-Collidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 4-Methoxy-2,3,5-trimethylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds, starting from 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The synthesis involves a multi-step process, including N-oxidation, nitration, methoxylation, and a final reduction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathway.

Synthetic Pathway Overview

The synthesis of 4-Methoxy-2,3,5-trimethylpyridine from 2,3,5-collidine is a multi-step process that strategically functionalizes the pyridine ring. The overall transformation can be broken down into four key steps:

-

N-Oxidation: The pyridine nitrogen of 2,3,5-collidine is oxidized to form 2,3,5-trimethylpyridine N-oxide. This initial step activates the pyridine ring for subsequent electrophilic substitution.

-

Nitration: The N-oxide is then nitrated at the 4-position to yield 4-nitro-2,3,5-trimethylpyridine N-oxide. The N-oxide group directs the incoming nitro group to the 4-position.

-

Methoxylation: The nitro group at the 4-position is subsequently displaced by a methoxy group through nucleophilic aromatic substitution to give 4-methoxy-2,3,5-trimethylpyridine N-oxide.

-

Deoxygenation: Finally, the N-oxide is reduced to afford the target molecule, 4-Methoxy-2,3,5-trimethylpyridine.

This synthetic approach is a common strategy for the preparation of 4-substituted pyridines.

Experimental Protocols

The following are detailed experimental procedures for each step in the synthesis of 4-Methoxy-2,3,5-trimethylpyridine from 2,3,5-collidine.

Step 1: Synthesis of 2,3,5-Trimethylpyridine N-oxide

This procedure describes the N-oxidation of 2,3,5-collidine using a peroxy acid, a common method for this transformation.[1]

-

Materials:

-

2,3,5-Collidine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5-collidine in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 2,3,5-trimethylpyridine N-oxide. The product can be further purified by recrystallization or column chromatography if necessary.

-

Step 2: Synthesis of 4-Nitro-2,3,5-trimethylpyridine N-oxide

This step involves the electrophilic nitration of the pyridine N-oxide.[2]

-

Materials:

-

2,3,5-Trimethylpyridine N-oxide

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium Hydroxide solution

-

-

Procedure:

-

In a flask cooled in an ice-salt bath, add concentrated sulfuric acid to 2,3,5-trimethylpyridine N-oxide.

-

Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature is kept below 10 °C.

-

After the addition, allow the reaction to stir at a slightly elevated temperature (e.g., 60-70 °C) for several hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture carefully onto crushed ice.

-

Neutralize the acidic solution with a sodium hydroxide solution until it is basic.

-

The precipitated product, 4-nitro-2,3,5-trimethylpyridine N-oxide, is collected by filtration, washed with cold water, and dried.

-

Step 3: Synthesis of 4-Methoxy-2,3,5-trimethylpyridine N-oxide

This procedure describes the nucleophilic substitution of the nitro group with a methoxy group.[3][4]

-

Materials:

-

4-Nitro-2,3,5-trimethylpyridine N-oxide

-

Sodium Methoxide

-

Methanol

-

Dichloromethane

-

Silica Gel

-

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 4-nitro-2,3,5-trimethylpyridine N-oxide to the sodium methoxide solution.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with an appropriate acid (e.g., dilute HCl) to a pH of ~7.

-

Evaporate the methanol under reduced pressure.

-

Take up the residue in dichloromethane and filter through a pad of silica gel to remove inorganic salts.

-

Evaporate the solvent to yield 4-methoxy-2,3,5-trimethylpyridine N-oxide.

-

Step 4: Synthesis of 4-Methoxy-2,3,5-trimethylpyridine

The final step is the deoxygenation of the N-oxide.

-

Materials:

-

4-Methoxy-2,3,5-trimethylpyridine N-oxide

-

Phosphorus Trichloride (PCl₃) or other reducing agents (e.g., H₂/Pd/C)

-

Dichloromethane (or other suitable solvent)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

-

Procedure (using PCl₃):

-

Dissolve 4-methoxy-2,3,5-trimethylpyridine N-oxide in dichloromethane and cool in an ice bath.

-

Slowly add phosphorus trichloride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by adding it to a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 4-Methoxy-2,3,5-trimethylpyridine.

-

Quantitative Data Summary

The following table summarizes the typical reaction conditions and reported yields for the synthesis of 4-Methoxy-2,3,5-trimethylpyridine and its intermediates. Please note that yields can vary depending on the specific reaction scale and purification methods.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,3,5-Collidine | H₂O₂, CH₃COOH | Acetic Acid | 70-80 | - | ~85%[5] |

| 2 | 2,3,5-Trimethylpyridine N-oxide | HNO₃, H₂SO₄ | Sulfuric Acid | 0 -> 70 | - | ~78%[5] |

| 3 | 4-Nitro-2,3,5-trimethylpyridine N-oxide | NaOMe, MeOH | Methanol | Reflux | 16 | ~92%[4] |

| 4 | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | PCl₃ or H₂/Pd/C | Dichloromethane | 0 -> RT | - | ~80%[5] |

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of 4-Methoxy-2,3,5-trimethylpyridine from 2,3,5-collidine.

Caption: Synthetic workflow for 4-Methoxy-2,3,5-trimethylpyridine.

This guide provides a foundational understanding and practical protocols for the synthesis of 4-Methoxy-2,3,5-trimethylpyridine. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific laboratory conditions and scale. As with all chemical syntheses, appropriate safety precautions should be taken at all times.

References

The Cornerstone of Proton Pump Inhibitors: A Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Among these, 4-methoxy-2,3,5-trimethylpyridine stands out as a pivotal intermediate, particularly in the production of proton pump inhibitors (PPIs), a class of drugs essential for managing acid-related gastrointestinal disorders. This technical guide provides an in-depth analysis of 4-methoxy-2,3,5-trimethylpyridine, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

4-Methoxy-2,3,5-trimethylpyridine, a substituted pyridine derivative, is a key precursor in the synthesis of several blockbuster drugs, most notably Omeprazole and its S-enantiomer, Esomeprazole.[1] Its unique substitution pattern and reactivity make it an indispensable component in the multi-step synthesis of these complex heterocyclic compounds. This document will explore the synthesis, properties, and critical applications of 4-methoxy-2,3,5-trimethylpyridine, providing detailed experimental protocols and data to support its use in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-methoxy-2,3,5-trimethylpyridine is crucial for its effective handling, reaction optimization, and purification.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| CAS Number | 109371-19-9 | [2] |

| Boiling Point | 227.2°C at 760 mmHg | |

| Density | 0.972 g/cm³ | |

| Refractive Index | 1.496 | |

| Flash Point | 82.6°C | |

| Vapor Pressure | 0.118 mmHg at 25°C |

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine

The synthesis of 4-methoxy-2,3,5-trimethylpyridine can be achieved through various routes, often involving the corresponding N-oxide as a key intermediate. Two common methods are detailed below.

Method 1: From 4-chloro-2,3,5-trimethylpyridine N-oxide

This method involves the nucleophilic substitution of a chlorine atom by a methoxy group on the pyridine N-oxide ring.

Experimental Protocol:

-

In a closed vessel, combine 0.86 g (5 mmol) of 4-chloro-2,3,5-trimethylpyridine N-oxide with 8.5 ml of 2M sodium methoxide solution.[3]

-

Heat the mixture to 70°C and maintain this temperature for 16 hours.[3]

-

After the reaction is complete, perform an appropriate work-up procedure to isolate the product.

-

The resulting product, 4-methoxy-2,3,5-trimethylpyridine N-oxide, is obtained as a waxy solid in approximately 92% yield.[3]

-

The N-oxide can then be reduced to the target compound, 4-methoxy-2,3,5-trimethylpyridine.

Note: The addition of 20% dimethyl sulfoxide (DMSO) to the solvent can increase the reaction rate, but it may complicate the work-up procedure.[3]

Method 2: From 2,3,5-trimethyl-4-nitropyridine 1-oxide

This route involves the displacement of a nitro group with a methoxy group.

Experimental Protocol:

-

Under an argon atmosphere, dissolve 22.6 g of sodium in 4 L of methanol.[4]

-

Add 120 g of 2,3,5-trimethyl-4-nitropyridine 1-oxide portionwise to the solution.[4]

-

Heat the solution to reflux and maintain overnight.[4]

-

Cool the mixture and adjust the pH to 7 using 5N hydrogen chloride in ethyl acetate.[4]

-

Evaporate the solvent in vacuo.[4]

-

Take up the residue in 1.5 L of methylene chloride and filter the solution through silica gel, rinsing the gel with 0.5 L of methylene chloride.[4]

-

Combine the filtrates and evaporate in vacuo.[4]

-

Crystallize the residue from petroleum ether to yield 4-methoxy-2,3,5-trimethylpyridine 1-oxide with a melting point of 48-50°C.[4]

-

Subsequent reduction of the N-oxide furnishes 4-methoxy-2,3,5-trimethylpyridine.

Key Reactions and Applications

The primary application of 4-methoxy-2,3,5-trimethylpyridine is as a crucial building block in the synthesis of omeprazole and related proton pump inhibitors.

N-Oxidation of 4-methoxy-2,3,5-trimethylpyridine

The conversion of the pyridine to its N-oxide is a critical step in many synthetic routes towards PPIs.

Experimental Protocol:

-

Dissolve 100 g of 4-methoxy-2,3,5-trimethylpyridine in 300 ml of glacial acetic acid.[5]

-

Add 100 ml of 50% hydrogen peroxide and stir the mixture at 30°C for 1 hour.[5]

-

Gradually heat the reaction mixture to 70°C and maintain for 5 hours.[5]

-

Increase the temperature to 90°C and add a small amount of Pd/C to decompose any excess hydrogen peroxide.[5]

-

Once the peroxide is destroyed, evaporate the solvents under reduced pressure.[5]

-

Add toluene and evaporate to remove any residual water.[5]

-

The resulting 4-methoxy-2,3,5-trimethylpyridine N-oxide can be used directly in the next step, with a typical yield of 95%.[5]

Role in Omeprazole Synthesis

The following diagram illustrates the workflow for the synthesis of Omeprazole, highlighting the integration of 4-methoxy-2,3,5-trimethylpyridine as a key intermediate.

Caption: Synthetic workflow for Omeprazole from 2,3,5-trimethylpyridine.

Spectroscopic Data

The structural confirmation of 4-methoxy-2,3,5-trimethylpyridine and its N-oxide is typically performed using a combination of spectroscopic techniques.

| Compound | 1H NMR (CDCl₃, δ ppm) | Reference |

| 4-methoxy-2,3,5-trimethylpyridine N-oxide | 8.2 (s, 1H), 3.80 (s, 3H), 2.5 (s, 3H), 2.25 (s, 6H) | [3] |

| 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide | 8.18 (s, 1H), 3.81 (s, 3H), 2.51 (s, 3H), 2.27 (s, 3H), 2.22 (s, 3H) | [6] |

Note: Slight variations in chemical shifts can occur depending on the solvent and instrument used.

Conclusion

4-Methoxy-2,3,5-trimethylpyridine is a fine chemical of significant industrial importance, serving as a non-interchangeable building block in the synthesis of life-saving proton pump inhibitors. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any organization involved in the research, development, or manufacturing of these pharmaceuticals. The detailed protocols and data presented in this guide aim to facilitate further innovation and optimization in the field of organic synthesis and drug development.

References

- 1. 4-methoxy-2,3,5-trimethylpyridine | 109371-19-9 [chemicalbook.com]

- 2. 4-Methoxy-2,3,5-trimethylpyridine | C9H13NO | CID 127899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,5-trimethylpyridine, a substituted pyridine derivative, holds a significant position in the landscape of medicinal chemistry. While the specific moment of its initial discovery is not extensively documented, its history is intrinsically linked to the development of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of 4-Methoxy-2,3,5-trimethylpyridine, highlighting its crucial role as a key intermediate in the synthesis of omeprazole, the first-in-class PPI.

Physicochemical Properties

4-Methoxy-2,3,5-trimethylpyridine is a colorless liquid with a pyridine-like odor.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [3] |

| Boiling Point | 227.2°C at 760 mmHg | [1][2] |

| Density | 0.972 g/cm³ | [2] |

| Flash Point | 82.6°C | [1][2] |

| Refractive Index | 1.496 | [1][2] |

| logP | 2.01540 | [2] |

| pKa | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 4-Methoxy-2,3,5-trimethylpyridine and its N-oxide derivative.

| Compound | ¹H NMR (CDCl₃) | Reference |

| 4-Methoxy-2,3,5-trimethylpyridine N-oxide | δ 2.22 (s, 3H), 2.27 (s, 3H), 2.51 (s, 3H), 3.81 (s, 3H), 8.18 (s, 1H) | [4] |

| 4-Methoxy-2,3,5-trimethylpyridine N-oxide | 2x3H, 2.25; 3H, 2.5(s); 3H, 3.80(s); 1H, 8.2(s) | [5] |

Note: Chemical shifts (δ) are reported in parts per million (ppm). s = singlet.

Synthesis and History

The history of 4-Methoxy-2,3,5-trimethylpyridine is largely a narrative of process chemistry, driven by the need for an efficient and scalable synthesis of omeprazole. The journey begins with the synthesis of the precursor, 2,3,5-collidine (2,3,5-trimethylpyridine).

Synthesis of 2,3,5-Collidine

One of the foundational methods for pyridine synthesis is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[6] This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[6][7]

While the Hantzsch synthesis provides a general route to pyridines, more specific and efficient methods have been developed for 2,3,5-collidine. One such method involves the reaction of 3,5-lutidine with methanol in the presence of a Raney cobalt catalyst at elevated temperature and pressure.[8][9]

Experimental Protocol: Synthesis of 2,3,5-Collidine from 3,5-Lutidine [8]

-

Reactor Setup: Charge a 1-liter autoclave with 321 g of 3,5-lutidine and 64 g of Raney cobalt.

-

Inert Atmosphere: Replace the air in the vessel with hydrogen gas.

-

Heating: Raise the internal temperature to 240°C.

-

Methanol Addition: Continuously introduce 570 g of methanol into the autoclave under pressure over a period of 7 hours. Maintain the internal pressure between 45 to 60 kg/cm ².

-

Work-up:

-

Cool the autoclave to room temperature.

-

Remove the catalyst by filtration.

-

Add 30 g of sodium hydroxide to the filtrate and separate the oily substance.

-

-

Purification: Distill the oily substance to obtain 2,3,5-collidine.

This process yields 2,3,5-collidine with a purity of 99.3% and a yield of 86%.[8]

Synthesis of 4-Methoxy-2,3,5-trimethylpyridine N-oxide

The subsequent step involves the formation of the N-oxide and the introduction of the methoxy group. A common route proceeds through the nitration of 2,3,5-trimethylpyridine N-oxide, followed by nucleophilic substitution with methoxide.

Caption: Synthesis pathway of 4-Methoxy-2,3,5-trimethylpyridine N-oxide.

Experimental Protocol: Preparation of 2,3,5-trimethyl-4-methoxypyridine-N-oxide [4]

-

Nitration:

-

Dissolve 2,3,5-trimethyl-pyridine-N-oxide (1457 g, 10 moles) in concentrated H₂SO₄ (1200 ml).

-

Add a nitrating solution (1750 ml conc. H₂SO₄ and 2065 ml 65% HNO₃) at 90°C over 1 hour.

-

Stir the solution at 90°C for 1.5 hours and then cool to 30°C.

-

Adjust the pH by adding 10M NaOH.

-

-

Methoxylation:

-

To the crude 4-nitro-2,3,5-trimethylpyridine N-oxide, add methanol and heat to boiling.

-

Add a solution of NaOH in methanol over 1.5 hours.

-

Cool the reaction mixture and adjust the pH to 8 with concentrated H₂SO₄.

-

-

Work-up and Purification:

-

Distill off the remaining methanol.

-

Add CH₂Cl₂ and stir.

-

Filter off inorganic salts.

-

Evaporate the filtrate to yield 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide.

-

This procedure results in a product with 89% purity.[4]

An alternative synthesis involves the reaction of 4-chloro-2,3,5-trimethylpyridine N-oxide with sodium methoxide, yielding 4-methoxy-2,3,5-trimethylpyridine N-oxide in 92% yield.[5]

Role in Drug Development: The Synthesis of Omeprazole

The primary significance of 4-Methoxy-2,3,5-trimethylpyridine lies in its role as a crucial building block for the synthesis of omeprazole. The synthesis involves the coupling of the pyridine moiety with a benzimidazole derivative.

Caption: Simplified synthesis of Omeprazole from 4-Methoxy-2,3,5-trimethylpyridine N-oxide.

The process generally involves the rearrangement of the N-oxide to introduce a reactive group at the 2-methyl position, followed by coupling and oxidation.

Mechanism of Action of Omeprazole and Other PPIs

Omeprazole and other PPIs are prodrugs that are activated in the acidic environment of the gastric parietal cells.[10][11] They then irreversibly inhibit the H⁺/K⁺ ATPase (proton pump), the final step in gastric acid secretion.[12][13] This inhibition is achieved through the formation of a covalent disulfide bond with cysteine residues on the proton pump.[10][[“]]

Caption: Simplified signaling pathway of proton pump inhibitors.

Conclusion

4-Methoxy-2,3,5-trimethylpyridine serves as a compelling example of a molecule whose significance is defined by its application. While its initial discovery may be a footnote in the broader history of organic chemistry, its role as an indispensable precursor in the large-scale synthesis of omeprazole and other proton pump inhibitors has cemented its importance in the pharmaceutical industry. The development of efficient and scalable synthetic routes to this key intermediate has been a critical enabler for the widespread availability of a class of drugs that has profoundly impacted the management of acid-related diseases. The ongoing study of its chemistry and process development continues to be relevant for the production of these essential medicines.

References

- 1. guidechem.com [guidechem.com]

- 2. 4-methoxy-2,3,5-trimethylpyridine | CAS#:109371-19-9 | Chemsrc [chemsrc.com]

- 3. 4-Methoxy-2,3,5-trimethylpyridine | C9H13NO | CID 127899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 5. prepchem.com [prepchem.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. prepchem.com [prepchem.com]

- 9. US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine - Google Patents [patents.google.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 14. Proton Pump Inhibitors Mechanism Of Action - Consensus Academic Search Engine [consensus.app]

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2,3,5-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methoxy-2,3,5-trimethylpyridine (CAS No. 109371-19-9), a key intermediate in pharmaceutical synthesis. The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

4-Methoxy-2,3,5-trimethylpyridine is a substituted pyridine derivative.[1][2][3] Its physical and chemical characteristics are essential for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [2][4] |

| Molecular Weight | 151.21 g/mol | [4] |

| Appearance | Colorless liquid or solid/crystal | [2] |

| Boiling Point | 227.2 °C at 760 mmHg | [2][3] |

| Flash Point | 82.6 °C | [2][3] |

| Density | 0.972 g/cm³ | [2][3] |

| Vapor Pressure | 0.118 mmHg at 25°C | [2] |

| Refractive Index | 1.496 | [2] |

| pKa | 7.83 ± 0.28 (Predicted) | [3] |

| LogP | 2.01540 | [2] |

Hazard Identification and GHS Classification

4-Methoxy-2,3,5-trimethylpyridine is classified as a hazardous substance.[4] Adherence to GHS guidelines is mandatory for its handling.

GHS Pictogram:

Signal Word: Warning[4]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the ECHA C&L Inventory.[4] Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of 4-Methoxy-2,3,5-trimethylpyridine, strict adherence to the following protocols is essential.

Personal Protective Equipment (PPE)

A visual guide to the necessary PPE is provided below.

Caption: Personal Protective Equipment (PPE) Workflow.

General Handling Protocol

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Have an emergency eyewash station and safety shower readily accessible.[5]

-

Prepare all necessary equipment and reagents before handling the compound.

-

Verify that a spill kit containing appropriate absorbent material (e.g., sand, vermiculite) is available.[6]

-

-

Handling:

-

Conduct all work with 4-Methoxy-2,3,5-trimethylpyridine inside a chemical fume hood to minimize inhalation exposure.[5][6]

-

Avoid direct contact with skin and eyes by wearing the prescribed PPE.[6]

-

Use compatible materials for containers and utensils, such as glass or high-density polyethylene.[6]

-

Keep containers tightly closed when not in use to prevent vapor release.[5]

-

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

-

Decontaminate all surfaces and equipment that may have come into contact with the compound.

-